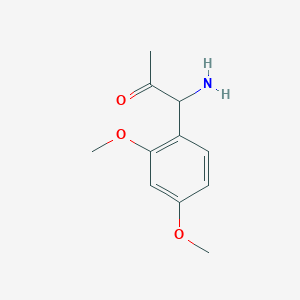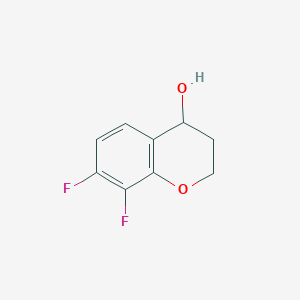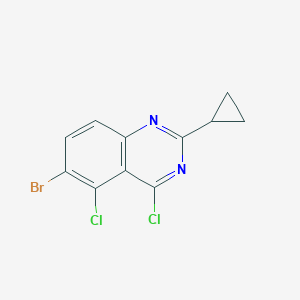
6-Bromo-4,5-dichloro-2-cyclopropylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4,5-dichloro-2-cyclopropylquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 6-Bromo-4,5-dichloro-2-cyclopropylquinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the Suzuki-Miyaura coupling reaction is often employed to introduce the bromo and chloro substituents . Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
6-Bromo-4,5-dichloro-2-cyclopropylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to introduce additional substituents.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-4,5-dichloro-2-cyclopropylquinazoline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: It is used in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 6-Bromo-4,5-dichloro-2-cyclopropylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 6-Bromo-4,5-dichloro-2-cyclopropylquinazoline include other quinazoline derivatives with different substituents. For example:
6-Bromo-2,4-dichloroquinazoline: Another quinazoline derivative with similar substituents but different positions.
6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one: A compound with a thiol group at position 2 and a phenyl group at position 3, showing potent anticancer activity.
The uniqueness of this compound lies in its specific substituents and their positions, which confer distinct chemical and biological properties.
Properties
CAS No. |
2089651-78-3 |
|---|---|
Molecular Formula |
C11H7BrCl2N2 |
Molecular Weight |
317.99 g/mol |
IUPAC Name |
6-bromo-4,5-dichloro-2-cyclopropylquinazoline |
InChI |
InChI=1S/C11H7BrCl2N2/c12-6-3-4-7-8(9(6)13)10(14)16-11(15-7)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
YZFMZPOEWWZYJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C(C=C3)Br)Cl)C(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-dichlorophenyl)methoxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide](/img/structure/B13052040.png)
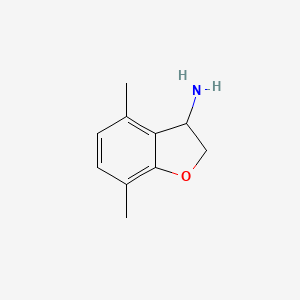
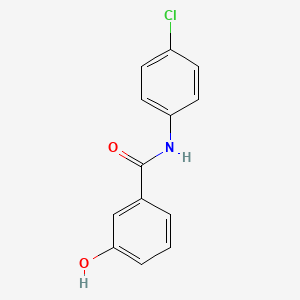
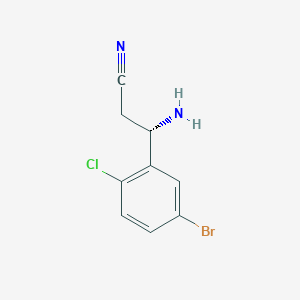
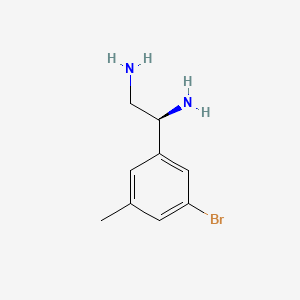
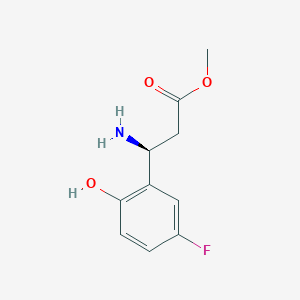

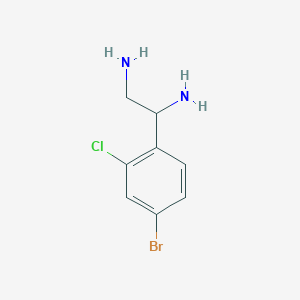
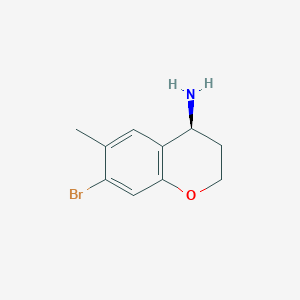
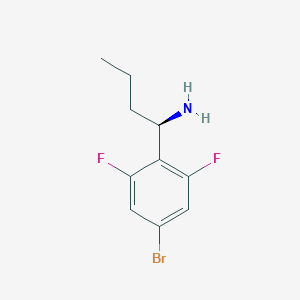
![Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13052104.png)
![8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13052111.png)
